tert-Butyl (3-methacrylamidopropyl)carbamate
Overview
Description
Tert-Butyl (3-methacrylamidopropyl)carbamate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of tert-Butyl (3-methacrylamidopropyl)carbamate involves several steps:
Reaction of p-toluenesulfonyl chloride with N,N-dimethylpropanediamine: This reaction produces N,N-dimethylpropanediamine hydrochloride.
Reaction of methacrylamide with the hydrochloride salt: Under basic conditions, methacrylamide reacts with the hydrochloride salt to form methacrylamide hydrochloride.
Reaction with tert-butyl carbamate: The methacrylamide hydrochloride is then reacted with tert-butyl carbamate to yield the final product[][1].
Chemical Reactions Analysis
tert-Butyl (3-methacrylamidopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Polymerization: As a monomer, it can be polymerized to form polymers used in coatings, adhesives, and plastics.
Scientific Research Applications
tert-Butyl (3-methacrylamidopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceutical intermediates and drug delivery systems.
Industry:Comparison with Similar Compounds
tert-Butyl (3-methacrylamidopropyl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used in similar applications but differs in its chemical structure and properties.
Methacrylamide derivatives: These compounds share similar functional groups but have different applications and properties.
N,N-dimethylpropanediamine derivatives:Properties
IUPAC Name |
tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)10(15)13-7-6-8-14-11(16)17-12(3,4)5/h1,6-8H2,2-5H3,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWQBUVPOLBDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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